MI-3, known as Menin-MLL Inhibitor, is a small molecule compound that has gained attention in the field of cancer research, particularly for its potential therapeutic applications in treating leukemia and other malignancies associated with mixed-lineage leukemia (MLL) gene rearrangements. The compound functions by disrupting the interaction between Menin and MLL proteins, which is crucial for the transcriptional regulation of genes involved in cell proliferation and survival.
MI-3 is classified as a small molecule inhibitor and is primarily derived from synthetic organic chemistry methods. The compound is designed to target specific protein-protein interactions, making it a valuable tool in targeted cancer therapy. Its development has been facilitated by advancements in medicinal chemistry and structural biology, allowing researchers to design molecules that can effectively inhibit critical interactions in cancer pathways.
The synthesis of MI-3 involves several key steps that utilize advanced organic synthesis techniques.
The technical details of MI-3 synthesis often include:
The molecular structure of MI-3 is characterized by its core scaffold that allows for interaction with Menin. The specific arrangement of functional groups on this scaffold is crucial for its binding affinity and selectivity.
Key structural data may include:
MI-3 undergoes various chemical reactions during its synthesis, including:
The efficiency of these reactions can be influenced by factors such as:
MI-3 exerts its effects by binding to Menin, thereby inhibiting its interaction with MLL fusion proteins. This disruption leads to altered gene expression profiles that can induce apoptosis in cancer cells dependent on MLL signaling pathways.
Research indicates that MI-3 can effectively reduce cell proliferation in MLL-rearranged leukemia models, demonstrating its potential efficacy as an anti-cancer agent.
MI-3 exhibits several notable physical properties:
Chemical properties include:
MI-3 has significant applications in scientific research, particularly in:
Menin, encoded by the Multiple Endocrine Neoplasia 1 (MEN1) gene, functions paradoxically as an oncogenic cofactor in leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements, despite its tumor-suppressive role in endocrine tissues. Chromosomal translocations involving the Mixed Lineage Leukemia gene (located at 11q23) generate MLL fusion oncoproteins, which recruit menin to form a stable chromatin-bound complex essential for leukemic transformation [1] [9]. This interaction is preserved across all MLL fusion variants due to retention of the N-terminal 1400 amino acid fragment of Mixed Lineage Leukemia in fusion proteins, which contains the menin-binding motif [1] [2]. Genetic ablation studies demonstrate that menin is indispensable for the proliferation and survival of Mixed Lineage Leukemia-rearranged leukemic cells. Disruption of the menin-Mixed Lineage Leukemia interaction through mutagenesis abolishes the development of acute leukemia in murine models by reversing the differentiation block in transformed hematopoietic precursors [1] [9]. Furthermore, menin acts as a molecular scaffold facilitating the assembly of larger transcriptional complexes at target gene loci, thereby enabling aberrant self-renewal programs [5] [9].
Table 1: Leukemia Subtypes Dependent on Menin-Mixed Lineage Leukemia Interaction
Leukemia Subtype | Genetic Alteration | Dependency on Menin | Key Functional Outcomes |
---|---|---|---|
Mixed Lineage Leukemia-Rearranged AML/ALL | MLL fusions (e.g., AF9, AF4, ENL) | Essential | Sustains proliferation; blocks differentiation |
Nucleophosmin 1-Mutated AML | NPM1c mutations | Essential | Maintains HOXA9/MEIS1 expression |
Therapy-Related AML | Prior genotoxic exposure | Emerging evidence | Associated with poor prognosis |
The oncogenic dependency extends beyond Mixed Lineage Leukemia-rearranged leukemias to include Nucleophosmin 1-mutated acute myeloid leukemia, where cytoplasmic mislocalization of Nucleophosmin 1 results in similar transcriptional dysregulation of Homeobox A9 (HOXA9) and Meis Homeobox 1 (MEIS1) genes. This shared pathogenic mechanism underscores menin's role as a universal oncogenic cofactor in acute leukemias characterized by Homeobox gene cluster overexpression [9].
The molecular architecture of the menin-Mixed Lineage Leukemia interaction interface provides a blueprint for targeted inhibition. Structural studies reveal that menin contains a deep central pocket lined by evolutionarily conserved residues (Tyr276, Trp341, Phe238, Ser329, and Tyr323) that accommodate the α-helical Menin Binding Motif of Mixed Lineage Leukemia [5] [9]. High-resolution co-crystal structures (e.g., PDB: 6PKC) demonstrate that this pocket measures approximately 4,500 ų and features both hydrophobic subpockets and polar contact points critical for high-affinity binding. Small-molecule inhibitors like MI-3 exploit this interface by mimicking key interactions of the natural Mixed Lineage Leukemia peptide ligand [1] [5].
Table 2: Structural Features of Menin-Inhibitor Complexes
Structural Feature | Biological Function | Role in MI-3 Binding |
---|---|---|
Hydrophobic Central Cavity | Binds MLL residues Phe9/Leu10 | Accommodates dimethyl-thiazoline group of MI-3 |
Tyr276 | Forms H-bond with MLL Asn5 | H-bonds with pyrimidine core |
Phe238/Ser329/Tyr323 | Stabilizes MLL helix via van der Waals contacts | Engages n-propyl substituent of MI-3 |
Trp341 | Anchors C-terminal end of MLL peptide | Pi-cation interaction with basic amine |
The development of MI-3 (thienopyrimidine class inhibitor) emerged from structure-activity relationship optimization of early lead compounds. Introduction of a dimethyl-thiazoline group at the R2 position and an n-propyl chain at R1 yielded nanomolar affinity (IC₅₀ = 648 ± 25 nM; Kd = 201 nM) [1]. Isothermal titration calorimetry confirms 1:1 binding stoichiometry, while thermal shift assays demonstrate complete loss of binding to menin mutants (M278K/Y323K) that disrupt Mixed Lineage Leukemia recognition, validating target specificity [1] [5]. Competitive saturation transfer difference nuclear magnetic resonance experiments further establish that MI-3 displaces the Mixed Lineage Leukemia peptide from menin in a dose-dependent manner, providing mechanistic evidence for its mode of action [1].
The menin-Mixed Lineage Leukemia complex functions as a master transcriptional regulator that drives leukemogenesis through epigenetic activation of proto-oncogenes, principally Homeobox A9 and Meis Homeobox 1. Chromatin immunoprecipitation analyses demonstrate co-localization of menin, Mixed Lineage Leukemia fusion proteins, and histone-modifying complexes at the Homeobox A locus [1] [3] [5]. This recruitment facilitates histone H3 lysine 79 methylation (via Disruptor of Telomeric Silencing 1 Like) and histone H3 lysine 4 methylation, establishing a transcriptionally permissive chromatin state [3] [5]. Small-molecule inhibition with MI-3 disrupts this regulatory axis through three sequential mechanisms:
Complex Disassembly: MI-3 displaces menin from Mixed Lineage Leukemia fusion proteins in cellular environments, as evidenced by abolished co-immunoprecipitation of menin-MLL-AF9 complexes in HEK293 cells treated with MI-3 [1]. Glycerol gradient ultracentrifugation confirms dissolution of high-molecular-weight nuclear complexes containing menin following inhibitor exposure [5].
Chromatin Eviction: Treatment with menin-Mixed Lineage Leukemia inhibitors reduces chromatin occupancy of both menin and Mixed Lineage Leukemia fusion proteins at Homeobox A9 regulatory regions. Chromatin immunoprecipitation-quantitative polymerase chain reaction assays show >70% reduction in menin and MLL-AF9 binding at the Homeobox A9 promoter in inhibitor-treated cells [5]. This is accompanied by decreased histone H3 lysine 79 and H3 lysine 4 methylation marks, indicative of transcriptional shutdown [3] [5].
Transcriptional Reprogramming: RNA-sequencing analyses reveal that MI-3 and analogous compounds (e.g., MI-2-2) induce profound downregulation of the Mixed Lineage Leukemia transcriptional signature. Homeobox A9 and Meis Homeobox 1 expression decrease by >80% within 72 hours of treatment, along with suppression of downstream targets (Homeobox A10, Homeobox A5, Homeobox A11, Cyclin-Dependent Kinase 6, Eyes Absent Homolog 1) [2] [3] [5]. Concomitant upregulation of myeloid differentiation genes (CD14, Myeloid Nuclear Differentiation Antigen) drives phenotypic maturation of leukemic blasts, evidenced by increased CD11b expression and morphological differentiation [1] [5].
Table 3: Transcriptional and Epigenetic Changes Following Menin-Mixed Lineage Leukemia Inhibition
Molecular Event | Experimental Measurement | Change with MI-3 Treatment | Functional Consequence |
---|---|---|---|
Menin/Mixed Lineage Leukemia chromatin occupancy | Chromatin Immunoprecipitation-qPCR at Homeobox A9 | >70% reduction | Dissolution of oncogenic enhanceosome |
H3K79me3/H3K4me3 levels | Histone modification ChIP-seq | 60-80% decrease | Chromatin condensation |
Homeobox A9/Meis Homeobox 1 expression | RNA-sequencing/qRT-PCR | >80% downregulation | Loss of self-renewal programming |
Myeloid differentiation genes | Gene set enrichment analysis | Significant upregulation | Terminal differentiation of blasts |
This mechanistic cascade ultimately triggers cell cycle arrest, apoptosis, and terminal differentiation specifically in Mixed Lineage Leukemia-rearranged leukemic cells, while sparing those transformed by Homeobox A9/ Meis Homeobox 1 or E2A-HLF oncogenes [1] [2]. The exquisite dependency of Mixed Lineage Leukemia leukemias on sustained menin-mediated transcription establishes this interaction as a compelling therapeutic target.
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6